molecular formula C15H28O3 B562532 1,1-Dimethoxycyclohexane;1-methoxycyclohexene CAS No. 1215762-84-7

1,1-Dimethoxycyclohexane;1-methoxycyclohexene

Cat. No.: B562532
CAS No.: 1215762-84-7
M. Wt: 256.386
InChI Key: LBJBGTJQNJPCGT-UHFFFAOYSA-N
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Description

1,1-Dimethoxycyclohexane;1-methoxycyclohexene is a compound that finds utility in various fields of organic synthesis. This mixture consists of two components: 1-Methoxycyclohexene and cyclohexanone dimethylacetal. Both components are known for their reactivity and versatility in chemical reactions, making the mixture valuable for research and industrial applications .

Preparation Methods

The synthesis of 1,1-Dimethoxycyclohexane;1-methoxycyclohexene involves specific reaction conditions and routes. Typically, cyclohexanone is reacted with methanol in the presence of an acid catalyst to form cyclohexanone dimethylacetal. Concurrently, 1-Methoxycyclohexene can be synthesized through the methoxylation of cyclohexene under controlled conditions . Industrial production methods often involve optimized reaction parameters to ensure high yield and purity of the mixture.

Chemical Reactions Analysis

1,1-Dimethoxycyclohexane;1-methoxycyclohexene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .

Scientific Research Applications

1,1-Dimethoxycyclohexane;1-methoxycyclohexene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Dimethoxycyclohexane;1-methoxycyclohexene exerts its effects involves its reactivity towards various chemical reagents. The molecular targets include functional groups such as carbonyls and hydroxyls, which undergo transformations through nucleophilic addition, elimination, and substitution reactions. The pathways involved are typically those of organic reaction mechanisms, including the formation of intermediates and transition states .

Comparison with Similar Compounds

When compared to similar compounds, 1,1-Dimethoxycyclohexane;1-methoxycyclohexene stands out due to its unique combination of reactivity and versatility. Similar compounds include:

The uniqueness of this compound lies in its ability to participate in a broader range of reactions, making it more versatile for various applications.

Properties

IUPAC Name

1,1-dimethoxycyclohexane;1-methoxycyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.C7H12O/c1-9-8(10-2)6-4-3-5-7-8;1-8-7-5-3-2-4-6-7/h3-7H2,1-2H3;5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJBGTJQNJPCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCCC1.COC1(CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662079
Record name 1,1-Dimethoxycyclohexane--1-methoxycyclohex-1-ene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215762-84-7
Record name 1,1-Dimethoxycyclohexane--1-methoxycyclohex-1-ene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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